4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Description

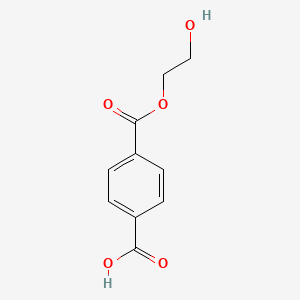

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBHDSLDGBIFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622186 | |

| Record name | 2-Hydroxyethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-99-1, 71949-29-6 | |

| Record name | 1-(2-Hydroxyethyl) 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol, cyclic C7-11 dicarboxylates | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071949296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, cyclic C7-11 dicarboxylates | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DN7KSY2WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid from Terephthalic Acid

Introduction: A Molecule of Dual Importance

4-((2-Hydroxyethoxy)carbonyl)benzoic acid, also known as mono(2-hydroxyethyl) terephthalate (MHET), is a bifunctional organic compound of significant industrial and pharmaceutical interest. As the primary intermediate in the synthesis of polyethylene terephthalate (PET), a ubiquitous polymer in packaging and textiles, its efficient production is of paramount importance.[1][2] Beyond its role in materials science, this molecule serves as a versatile building block in the pharmaceutical industry, notably in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other active pharmaceutical ingredients (APIs).[1][] Its structure, featuring both a carboxylic acid and a primary alcohol, allows for subsequent chemical modifications, making it a valuable synthon.[][4]

This guide provides a comprehensive technical overview of the synthesis of this compound from terephthalic acid, with a focus on the direct esterification route. We will delve into the reaction mechanisms, critical process parameters, and a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and professionals in drug development and polymer science who require a deep, practical understanding of this synthesis.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of mono-alkyl terephthalates, such as our target molecule, presents a fundamental chemical challenge: achieving selective mono-esterification of a symmetric dicarboxylic acid.[5] The two primary strategies to achieve this are:

-

Direct Mono-esterification of Terephthalic Acid: This is the more atom-economical and direct approach, involving the reaction of terephthalic acid with ethylene glycol.[5] The primary difficulty lies in controlling the reaction to favor the formation of the monoester over the diester, bis(2-hydroxyethyl) terephthalate (BHET).[6]

-

Partial Hydrolysis of Dialkyl Terephthalates: This method involves the hydrolysis of a diester, such as dimethyl terephthalate (DMT), using a base to yield the monoester.[6][7] While often high-yielding, it is a two-step process, as it first requires the synthesis of the dialkyl terephthalate.[5]

This guide will focus on the direct esterification method due to its efficiency and industrial relevance.

The Core of the Matter: Direct Esterification of Terephthalic Acid

The direct esterification of terephthalic acid with ethylene glycol is a classic Fischer-Speier esterification reaction. The reaction involves the protonation of a carbonyl oxygen of terephthalic acid, followed by nucleophilic attack by an oxygen atom from ethylene glycol. A subsequent proton transfer and elimination of water yield the desired ester.

Reaction Mechanism and Key Influencing Factors

The successful synthesis of this compound via direct esterification hinges on the careful control of several key parameters:

-

Reactant Molar Ratio: The stoichiometry of terephthalic acid to ethylene glycol is the most critical factor in determining the product distribution. An excess of ethylene glycol, which often serves as both reactant and solvent, can favor the formation of the diester (BHET). To selectively produce the monoester, a carefully controlled molar ratio, often with a moderate excess of ethylene glycol, is employed.

-

Temperature and Pressure: This reaction is typically performed at elevated temperatures, generally in the range of 200-280°C, to overcome the low solubility of terephthalic acid and to achieve a reasonable reaction rate.[8][9] The reaction can be carried out under atmospheric or superatmospheric pressure.[10][11] High pressure can help maintain the reactants in the liquid phase at high temperatures.[11]

-

Catalysis: While the reaction can proceed without a catalyst at very high temperatures and pressures, catalysis is almost always employed to increase the reaction rate and allow for milder conditions.[11]

-

Acid Catalysts: Strong mineral acids like sulfuric acid are effective but can promote the dehydration of ethylene glycol to form diethylene glycol and other ethers, which are undesirable impurities.[10][12]

-

Metal-Based Catalysts: A variety of metal oxides and salts are used as catalysts to avoid the side reactions associated with strong acids. These include oxides of zinc, lead, and antimony, as well as organometallic compounds like titanium alkoxides (e.g., titanium tetrabutoxide).[10][12][13] These catalysts are generally milder and offer better selectivity.[12]

-

-

Water Removal: As esterification is an equilibrium reaction, the removal of water as it is formed can drive the reaction towards the products. In industrial settings, reactors are often equipped with fractionation columns to continuously remove the water byproduct.[14]

Visualizing the Process: Workflow and Reaction

To better understand the synthesis, the following diagrams illustrate the experimental workflow and the chemical reaction.

Caption: A generalized workflow for the synthesis of this compound.

Caption: The direct esterification of terephthalic acid with ethylene glycol.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a laboratory-scale synthesis of this compound. Safety Precaution: This procedure involves high temperatures and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Terephthalic Acid | ≥98% | Standard Chemical Supplier | |

| Ethylene Glycol | Anhydrous, ≥99% | Standard Chemical Supplier | |

| Zinc Acetate Dihydrate | ≥98% | Standard Chemical Supplier | Catalyst |

| Hydrochloric Acid | 37% (concentrated) | Standard Chemical Supplier | For acidification |

| Ethanol | 95% | Standard Chemical Supplier | For recrystallization |

| Deionized Water | In-house | ||

| 500 mL Three-Neck Round-Bottom Flask | Laboratory Glassware Supplier | ||

| Mechanical Stirrer | Laboratory Equipment Supplier | ||

| Heating Mantle with Stirring | Laboratory Equipment Supplier | ||

| Thermometer/Thermocouple | Laboratory Equipment Supplier | ||

| Dean-Stark Trap or Short Path Distillation Head | Laboratory Glassware Supplier | For water removal | |

| Condenser | Laboratory Glassware Supplier | ||

| Buchner Funnel and Flask | Laboratory Glassware Supplier |

Procedure

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer or thermocouple, and a Dean-Stark trap fitted with a condenser. The entire apparatus should be securely clamped and placed in a heating mantle.

-

Charging the Reactor: To the flask, add terephthalic acid (83.0 g, 0.5 mol), ethylene glycol (186.2 g, 3.0 mol), and zinc acetate dihydrate (0.55 g, ~0.5 mol% as Zn).

-

Reaction: Begin stirring the slurry and heat the mixture to approximately 220-230°C. Water will begin to distill and collect in the Dean-Stark trap. Continue the reaction for 4-6 hours, or until the theoretical amount of water (~9 mL) has been collected, or the reaction mixture becomes a clear, homogenous solution.

-

Work-up:

-

Allow the reaction mixture to cool to below 100°C.

-

Slowly pour the warm mixture into a beaker containing 1 L of rapidly stirring deionized water. A white precipitate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Acidify the slurry to a pH of ~2-3 with concentrated hydrochloric acid to protonate any remaining carboxylate salts.

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with copious amounts of deionized water to remove unreacted ethylene glycol and the catalyst.

-

Recrystallize the crude product from a hot aqueous ethanol solution (e.g., 50-70% ethanol in water).

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield and Purity

The expected yield of this compound is typically in the range of 60-75%, depending on the reaction time and efficiency of water removal. The purity of the recrystallized product should be ≥98%, which can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Conclusion

The synthesis of this compound from terephthalic acid via direct esterification is a robust and scalable method. Success in achieving high yield and purity of the desired monoester is contingent upon careful control of the reactant stoichiometry, reaction temperature, and the use of an appropriate catalyst to minimize side reactions. The protocol provided in this guide offers a reliable starting point for laboratory-scale synthesis, which can be further optimized for specific research or production needs. This versatile molecule will undoubtedly continue to be a cornerstone in the development of advanced polymers and novel pharmaceuticals.

References

- Drewitt, J. G. N., & Lincoln, J. (1949). Preparation of esters of terephthalic acid. U.S. Patent No. US2491660A.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- BenchChem. (n.d.). This compound | 1137-99-1.

- Martín, M., et al. (2008). Selective esterification of phthalic acids in two ionic liquids at high temperatures using a thermostable lipase of Bacillus thermocatenulatus: A comparative study. ResearchGate.

- Alford, J. A. (1962). Catalytic esterification of terephthalic acid. U.S. Patent No. US3022333A.

- Chapman, J. J., & Weis, M. H. (1971). Method for direct esterification of terephthalic acid with ethylene glycol. U.S. Patent No. US3590072A.

- Sebelist, F. J., & Weir, R. H. (1962). Esterification of terephthalic acid with aqueous glycol. U.S. Patent No. US3057909A.

- Al-Ghamdi, A. S., et al. (n.d.). A process for preparing a monoester of terephthalic acid and its derivatives. Google Patents.

- Yang, K. S., et al. (1996). Solubility and esterification kinetics of terephthalic acid in ethylene glycol. 3. The effects of functional groups. Journal of Applied Polymer Science, 60(7), 1033-1039.

- Espinosa-López, A. C., et al. (2018). Microwave-assisted esterification step of poly(ethylene terephthalate) (PET) synthesis through ethylene glycol and terephthalic acid. Semantic Scholar.

- BOC Sciences. (n.d.). CAS 1137-99-1 this compound.

- Miller, K. K. (2015). Process for preparation of terephthalic acid. Michigan State University.

- Joyce, R. M. (1949). Preparation of mono-alkyl esters of terephthalic acid. U.S. Patent No. US2479066A.

- Mir Mohamad Sadeghi, G., & Sayaf, M. (n.d.). Chemical Reaction between ethylene glycol and terephthalic acid yields BHET. ResearchGate.

- Bell, A., & Lappin, G. R. (1957). Preparation of monoesters of terephthalic acid. U.S. Patent No. US2808428A.

- Kasmi, N., et al. (n.d.). Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). MDPI.

- BenchChem. (n.d.). Synthesis pathway for monoalkyl terephthalates.

- European Patent Office. (n.d.). Method of preparing esters of terephthalic acid. Google Patents.

- The Dow Chemical Company. (n.d.). Production of terephthalic acid di-esters. Google Patents.

- CymitQuimica. (n.d.). CAS 1137-99-1: this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. d.lib.msu.edu [d.lib.msu.edu]

- 4. CAS 1137-99-1: this compound [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]

- 7. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]

- 8. US3590072A - Method for direct esterification of terephthalic acid with ethylene glycol - Google Patents [patents.google.com]

- 9. US3057909A - Esterification of terephthalic acid with aqueous glycol - Google Patents [patents.google.com]

- 10. US2491660A - Preparation of esters of terephthalic acid - Google Patents [patents.google.com]

- 11. US2479066A - Preparation of mono-alkyl esters of terephthalic acid - Google Patents [patents.google.com]

- 12. US3022333A - Catalytic esterification of terephthalic acid - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. WO2008094396A1 - Production of terephthalic acid di-esters - Google Patents [patents.google.com]

"4-((2-Hydroxyethoxy)carbonyl)benzoic acid" chemical structure and IUPAC name

An In-Depth Technical Guide to 4-((2-Hydroxyethoxy)carbonyl)benzoic acid: Structure, Synthesis, and Applications

Abstract

This compound, a bifunctional aromatic compound, stands as a critical nexus between bulk polymer manufacturing and specialized pharmaceutical synthesis. Possessing both a carboxylic acid and a primary alcohol functional group, this molecule offers a versatile platform for chemical elaboration. This guide provides a senior application scientist’s perspective on its core chemical identity, a field-tested synthetic protocol, and an exploration of its principal applications. We will delve into the causality behind its utility in materials science as the foundational monomer for polyethylene terephthalate (PET) and its growing importance as a structural scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors. The discussion is grounded in established analytical and safety protocols to ensure both scientific integrity and practical applicability for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

A comprehensive understanding of a chemical entity begins with its fundamental structure and properties. These characteristics dictate its reactivity, solubility, and ultimately, its suitability for various applications.

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is 4-(2-hydroxyethoxycarbonyl)benzoic acid .[1][2] It is also widely known by several synonyms, the most common being 2-Hydroxyethyl terephthalate or Mono(2-hydroxyethyl) terephthalate (MHET).[1][][4] Structurally, it is a dicarboxylic acid monoester formed from the formal condensation of one carboxyl group of terephthalic acid with one hydroxyl group of ethylene glycol.[1]

The molecule's architecture, featuring a rigid aromatic ring and flexible hydrophilic side chains, is key to its dual utility in both polymer science and pharmacology.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1137-99-1 | [1][2][4] |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2][5] |

| Molecular Weight | 210.18 g/mol | [1] |

| IUPAC Name | 4-(2-hydroxyethoxycarbonyl)benzoic acid | [1] |

| InChI | InChI=1S/C10H10O5/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13) | [1][4] |

| SMILES | O=C(O)C1=CC=C(C(=O)OCCO)C=C1 |[2][] |

Physicochemical Properties

The compound's physical properties are a direct consequence of its molecular structure. The presence of a carboxylic acid, an ester, and a hydroxyl group, combined with an aromatic ring, results in a molecule with balanced hydrophilicity and lipophilicity.

Table 2: Physicochemical Data

| Property | Value | Comments and Rationale | Source(s) |

|---|---|---|---|

| Appearance | White to off-white solid | Crystalline nature is typical for aromatic carboxylic acids. | [4] |

| Solubility | Soluble in polar solvents | The polar -COOH and -OH groups facilitate dissolution in solvents like DMSO, DMF, and alcohols. Solubility in water is limited but increases in hot water or basic conditions due to salt formation. | [4][6] |

| XlogP | 0.6 | This predicted value indicates a relatively low lipophilicity, consistent with its polar functional groups. |[7] |

Note: Experimental data for properties like melting and boiling points are not consistently reported across commercial suppliers.[8] Researchers should perform their own characterization or consult a specific supplier's Certificate of Analysis.

Synthesis and Characterization

The synthesis of this compound is a foundational reaction in polymer chemistry, demonstrating a classic esterification mechanism. A robust protocol is essential for obtaining high-purity material, which is critical for both polymerization and pharmaceutical applications.

Synthetic Pathway: Mono-esterification of Terephthalic Acid

The primary route to this molecule is the direct esterification of terephthalic acid with an excess of ethylene glycol.[9] The reaction is typically acid-catalyzed and driven towards the mono-ester product by controlling stoichiometry and reaction conditions. Using an excess of the diol (ethylene glycol) statistically favors the formation of the mono-substituted product over the di-substituted polyester precursor.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound with >95% purity.

Materials:

-

Terephthalic acid (1.0 eq)

-

Ethylene glycol (5.0 eq)

-

Sulfuric acid (catalytic, ~0.02 eq)

-

Deionized water

-

Sodium bicarbonate (for neutralization)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and recrystallization

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add terephthalic acid (e.g., 50 g, 0.3 mol) and ethylene glycol (e.g., 93 mL, 1.5 mol). The large excess of ethylene glycol serves as both reactant and solvent, maximizing the statistical probability of mono-esterification.

-

Catalysis: While stirring, carefully add concentrated sulfuric acid (e.g., 0.3 mL) to the slurry. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

-

Heating and Reflux: Heat the mixture to approximately 190°C under a nitrogen atmosphere. The inert atmosphere is crucial to prevent oxidative side reactions at high temperatures. Maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the terephthalic acid spot.

-

Workup - Quenching and Precipitation: Allow the reaction mixture to cool to room temperature. Slowly pour the solution into a large beaker containing 1 L of cold deionized water while stirring vigorously. This step quenches the reaction and causes the desired product to precipitate, as it is sparingly soluble in water, while the excess ethylene glycol remains in solution.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual ethylene glycol and catalyst.

-

Purification - Recrystallization: The key to high purity is a meticulous recrystallization. Transfer the crude solid to a large flask and add a minimal amount of boiling water to dissolve it. If solubility is low, a co-solvent system like water/ethanol can be used. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The slow cooling process ensures the formation of a well-ordered crystal lattice, excluding impurities.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 60°C to a constant weight.

Self-Validation: The success of the protocol is validated by the yield and purity of the final product, which should be a white crystalline solid. Purity should be confirmed via HPLC and the structure verified by ¹H NMR and Mass Spectrometry.

Key Applications and Field Insights

The bifunctional nature of this compound makes it a uniquely versatile chemical intermediate.

Polymer and Materials Science

The most significant industrial application of this compound is as the primary intermediate in the synthesis of polyethylene terephthalate (PET).[9] In the manufacturing process, it is formed in situ and then undergoes polycondensation with other monomers to build the long polymer chains that constitute PET.[9]

Beyond PET, its dual functionality is highly valued:

-

Monomer for Specialty Polymers: It serves as a monomer in the synthesis of advanced polyesters and polyurethanes.[] The hydroxyl group provides a site for chain extension, while the carboxylic acid can be used for end-group modification or crosslinking, allowing for precise control over polymer properties like flexibility, adhesion, and thermal resistance.[]

-

Surface Modification: The molecule can be grafted onto the surfaces of polymers and metals.[] The carboxylic acid group can anchor to the surface, while the exposed hydroxyethoxy chain imparts hydrophilicity, improving properties like wettability, biocompatibility, and adhesion.[][4]

Pharmaceutical and Biomedical Applications

In drug discovery and development, this molecule is utilized as a valuable building block and linker.[]

-

Intermediate for APIs: It is a documented intermediate in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[][9] Its rigid benzoic acid core provides a stable scaffold for building more complex pharmacophores.

-

Prodrug Design: The hydroxyethoxy moiety is particularly useful for improving the pharmaceutical properties of a parent drug.[] By forming an ester linkage with a carboxylic acid-containing drug, this molecule can act as a promoiety that enhances aqueous solubility and can be designed to be cleaved by endogenous esterases, enabling controlled drug release.[]

-

Bioconjugation Linker: The distinct reactivity of the -COOH and -OH groups allows for its use as a heterobifunctional linker.[] For instance, the carboxylic acid can be activated to form an amide bond with a peptide, while the hydroxyl group remains available for subsequent conjugation to a polymer or solid support. This provides spatial separation and can minimize steric hindrance in complex bioconjugates.[]

Safety and Handling

Scientific integrity demands a rigorous approach to safety. While one source describes the compound as non-hazardous,[10] this is contradicted by GHS classifications provided by multiple chemical suppliers and databases.[1][8] In a research setting, the more conservative classification should always be followed.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation | [1][8] |

| H319 | Causes serious eye irritation | [1][8] | |

| H335 | May cause respiratory irritation | [1][8] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [8] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[8] |

Handling Recommendations:

-

Always handle in a chemical fume hood.

-

Use standard PPE: safety glasses or goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a molecular linchpin connecting large-scale industrial processes with the nuanced demands of modern drug design. Its straightforward synthesis, combined with the strategic placement of its reactive functional groups, provides a robust and versatile platform for innovation. For materials scientists, it offers a pathway to polymers with tailored properties. For medicinal chemists, it serves as a reliable scaffold and a tool for optimizing the pharmacokinetic profiles of next-generation therapeutics. A thorough understanding of its chemistry, synthesis, and handling is therefore essential for any scientist looking to leverage its considerable potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(2-Hydroxyethoxy)carbonyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H10O5). Retrieved from [Link]

Sources

- 1. This compound | C10H10O5 | CID 174073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 1137-99-1 | AChemBlock [achemblock.com]

- 4. CAS 1137-99-1: this compound [cymitquimica.com]

- 5. Advanced Chemblocks Inc 4-((2-HYDROXYETHOXY)CARBONYL)B, Quantity: Each | Fisher Scientific [fishersci.com]

- 6. annexechem.com [annexechem.com]

- 7. PubChemLite - this compound (C10H10O5) [pubchemlite.lcsb.uni.lu]

- 8. aksci.com [aksci.com]

- 9. benchchem.com [benchchem.com]

- 10. abmole.com [abmole.com]

An In-depth Technical Guide to 4-((2-Hydroxyethoxy)carbonyl)benzoic acid: Nomenclature, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It focuses on the chemical compound 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, detailing its various names, chemical properties, and critical roles in modern chemistry and pharmaceutical sciences. As a bifunctional molecule, its unique structure, featuring both a carboxylic acid and a primary alcohol, makes it a highly versatile building block in polymer science and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Part 1: Nomenclature and Chemical Identity

Accurate identification of a chemical compound is fundamental for research, procurement, and regulatory compliance. This compound is known by a multitude of synonyms, which often arise from its relationship to its parent molecules, terephthalic acid and ethylene glycol. It is formally the product of the condensation of one carboxyl group of terephthalic acid with one hydroxyl group of ethylene glycol.[1]

IUPAC Name: The systematically generated and internationally recognized name for this compound is 4-(2-hydroxyethoxycarbonyl)benzoic acid .[1][]

CAS Number: The Chemical Abstracts Service (CAS) registry number, a unique identifier, is 1137-99-1 .[1][3][4]

Synonyms and Alternative Names: The compound is frequently referenced in literature and commercial listings under various names. Understanding these alternatives is crucial for conducting exhaustive literature reviews and sourcing materials.

-

Common Synonyms:

-

Systematic Variations:

The variety of names reflects the different ways of describing the ester linkage and the parent acid. "Terephthalate" refers to the ester of terephthalic acid, while "benzenedicarboxylate" is a more systematic description of the benzene ring with two carboxyl groups. The prefix "mono" indicates that only one of the two acid groups on terephthalic acid has been esterified.

Part 2: Physicochemical and Structural Properties

The compound's utility is directly linked to its physical and chemical characteristics. It is an aromatic carboxylic acid derivative with a hydroxyethoxy substituent connected via an ester bond.[] This structure provides a balance of solubility and reactivity, with the polar hydroxyl and carboxyl groups enhancing its versatility.[]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₅ | [1][4][7][8] |

| Molecular Weight | 210.18 g/mol | [1] |

| CAS Number | 1137-99-1 | [1][3][4][7][8] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 183-186 °C | [8] |

| pKa | 3.73 ± 0.10 (Predicted) | [8] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)C(=O)OCCO | [1][6] |

| InChIKey | BCBHDSLDGBIFIX-UHFFFAOYSA-N | [1][] |

Part 3: Synthesis and Reactivity

The fundamental synthesis of this compound involves the esterification of terephthalic acid with ethylene glycol. The diagram below illustrates this core reaction. The presence of two distinct functional groups—a carboxylic acid and a hydroxyl group—governs its reactivity. The carboxylic acid can undergo further esterification or amidation, while the terminal hydroxyl group can be oxidized or used in subsequent ester or ether linkages. This dual reactivity is the cornerstone of its application as a monomer and a linker molecule.

Caption: Formation of MHET via esterification.

Part 4: Applications in Drug Development and Material Science

The unique bifunctional nature of this compound makes it a valuable component in several high-value applications.

1. Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[] Notably, it is utilized in the manufacturing of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[] Its structure serves as a scaffold that can be chemically modified to create the final API. Research has also pointed to its potential in synthesizing anti-cancer agents, with noted efficacy in chronic myeloid leukemia (CML) models.[]

2. Polymer and Material Science: As a monomer, it is a foundational component in the synthesis of polyesters, including polyethylene terephthalate (PET). The hydroxyl and carboxyl groups allow for chain extension and crosslinking, enabling the production of high-performance polymers with tailored properties like improved flexibility, adhesion, and thermal resistance.[] Its structure is also integral to designing biodegradable and biocompatible materials for coatings, adhesives, and films.[]

3. Linker and Prodrug Development: In medicinal chemistry, the molecule functions as a building block for creating prodrugs.[] The hydroxyethoxy moiety can improve the aqueous solubility and metabolic stability of a parent drug when linked via the ester group.[] This biocompatibility and predictable reactivity make it an excellent choice for developing controlled-release formulations and targeted drug-delivery systems.[]

Part 5: Experimental Protocol: Polyester Synthesis

The following is a representative protocol for the polycondensation of this compound to form a polyester. This protocol is illustrative and should be adapted based on specific laboratory conditions and desired polymer characteristics.

Objective: To synthesize a low-molecular-weight polyester via self-condensation.

Materials:

-

This compound (MHET)

-

Antimony(III) oxide (catalyst)

-

High-boiling point solvent (e.g., Dowtherm A)

-

Nitrogen gas supply

-

Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

-

Reactor Setup: Charge the reaction vessel with this compound and the catalyst (e.g., 200-300 ppm antimony(III) oxide).

-

Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to remove oxygen, which can cause side reactions and discoloration at high temperatures.

-

Heating and Melting: Begin heating the mixture under a gentle nitrogen flow. The MHET will melt around its melting point (183-186 °C).

-

Esterification Stage: Increase the temperature to approximately 240-260 °C. The self-esterification reaction will begin, releasing water as a byproduct, which is removed through the condenser. Maintain these conditions for 1-2 hours until the rate of water distillation slows significantly.

-

Polycondensation Stage: Reduce the pressure inside the vessel gradually to below 1 mmHg (vacuum). Increase the temperature to 270-285 °C. This stage facilitates the removal of ethylene glycol (formed from side reactions) and drives the polymerization to a higher molecular weight.

-

Monitoring: Monitor the reaction by observing the viscosity of the molten polymer. The torque on the mechanical stirrer will increase as the molecular weight of the polymer increases.

-

Termination and Recovery: Once the desired viscosity is reached, stop the reaction by cooling the vessel under nitrogen. The resulting polyester can be extruded and pelletized for analysis.

Caption: Workflow for polyester synthesis from MHET.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(2-Hydroxyethoxy)carbonyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikidata. (n.d.). 4-[(2-hydroxyethoxy)carbonyl]benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Hydroxyethoxy)benzenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C10H10O5 | CID 174073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1137-99-1: this compound [cymitquimica.com]

- 4. This compound 95% | CAS: 1137-99-1 | AChemBlock [achemblock.com]

- 5. 4-[(2-Hydroxyethoxy)carbonyl]benzoate | C10H9O5- | CID 22062452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-[(2-hydroxyethoxy)carbonyl]benzoic acid - Wikidata [wikidata.org]

- 7. Advanced Chemblocks Inc 4-((2-HYDROXYETHOXY)CARBONYL)B, Quantity: Each | Fisher Scientific [fishersci.com]

- 8. chembk.com [chembk.com]

Spectroscopic Data of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid: A Technical Guide

Introduction

4-((2-Hydroxyethoxy)carbonyl)benzoic acid, also known as mono(2-hydroxyethyl) terephthalate (MHET), is a significant organic compound with the chemical formula C₁₀H₁₀O₅.[1] It serves as the primary intermediate in both the synthesis and the hydrolytic degradation of polyethylene terephthalate (PET), a polymer of immense industrial importance.[1] The structural integrity and purity of MHET are critical for its role as a precursor in polymerization processes and as a key analyte in PET recycling and biodegradation studies.[2][3]

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signature of this molecule is paramount for researchers, scientists, and professionals in drug development and materials science for unequivocal identification, purity assessment, and mechanistic studies. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by literature-derived data to ensure technical accuracy and trustworthiness.

Molecular Structure

The unique arrangement of a carboxylic acid group and a hydroxyethoxy ester group on a central benzene ring dictates the distinct spectroscopic characteristics of MHET.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For MHET, both ¹H and ¹³C NMR provide definitive structural confirmation. The data presented here is based on experimental spectra obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data

The ¹H NMR spectrum of MHET is characterized by distinct signals corresponding to the aromatic protons and the protons of the hydroxyethoxy group. The acidic protons of the carboxylic acid and the hydroxyl group are also observable, often as broad signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.1 | br s | 1H | -COOH |

| 8.05 | d | 2H | Aromatic (H-2, H-6) |

| 7.95 | d | 2H | Aromatic (H-3, H-5) |

| 4.90 | t | 1H | -OH |

| 4.40 | t | 2H | -O-CH₂- |

| 3.75 | t | 2H | -CH₂-OH |

Table 1: ¹H NMR Data for this compound in DMSO-d₆.

Interpretation of ¹H NMR Spectrum:

-

Aromatic Region: The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group (H-2, H-6) are deshielded and appear further downfield compared to the protons ortho to the carboxylic acid group (H-3, H-5).

-

Aliphatic Region: The two methylene groups of the hydroxyethoxy chain appear as triplets due to coupling with each other. The methylene group adjacent to the ester oxygen (-O-CH₂-) is more deshielded (δ 4.40 ppm) than the one bearing the hydroxyl group (-CH₂-OH at δ 3.75 ppm).

-

Exchangeable Protons: The carboxylic acid proton is highly deshielded and appears as a broad singlet around 13.1 ppm. The hydroxyl proton appears as a triplet around 4.90 ppm, with the splitting arising from coupling to the adjacent methylene protons.

¹³C NMR Data

The ¹³C NMR spectrum, often elucidated through techniques like HSQC (Heteronuclear Single Quantum Coherence) which correlates protons to their directly attached carbons, confirms the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | -COOH |

| 165.5 | -COO- |

| 135.0 | C-4 |

| 133.5 | C-1 |

| 129.5 | C-3, C-5 |

| 129.0 | C-2, C-6 |

| 67.0 | -O-CH₂- |

| 59.5 | -CH₂-OH |

Table 2: ¹³C NMR Data for this compound in DMSO-d₆.

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded, with the carboxylic acid carbon appearing at a slightly higher chemical shift than the ester carbonyl carbon.

-

Aromatic Carbons: The quaternary carbons of the benzene ring (C-1 and C-4) are readily identifiable. The protonated aromatic carbons (C-2, C-3, C-5, C-6) appear in the typical range for substituted benzenes.

-

Aliphatic Carbons: The two aliphatic carbons are found at δ 67.0 ppm and 59.5 ppm, corresponding to the methylene groups adjacent to the ester oxygen and the hydroxyl group, respectively.

Experimental Protocol: NMR Data Acquisition

Figure 2: Standard workflow for NMR analysis of MHET.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of MHET is dominated by features from the carboxylic acid, ester, and alcohol functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3200 | Broad, s | O-H stretch (alcohol) |

| 3300 - 2500 | Broad, s | O-H stretch (carboxylic acid, H-bonded) |

| ~1715 | Strong, s | C=O stretch (ester, conjugated) |

| ~1685 | Strong, s | C=O stretch (carboxylic acid, conjugated and dimerized) |

| ~1600, ~1450 | Medium, m | C=C stretch (aromatic ring) |

| ~1270 | Strong, s | C-O stretch (ester and carboxylic acid) |

| ~1100 | Strong, s | C-O stretch (alcohol) |

Table 3: Characteristic IR Absorption Bands for this compound.

Interpretation of IR Spectrum:

-

O-H Stretching Region: Two prominent broad absorption bands are expected. A very broad band from 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4][5] A second, slightly sharper broad band around 3500-3200 cm⁻¹ corresponds to the O-H stretch of the primary alcohol, which is also involved in hydrogen bonding.[6]

-

Carbonyl Stretching Region: The spectrum will show two strong C=O stretching absorptions. The ester carbonyl, being conjugated with the aromatic ring, typically appears around 1715 cm⁻¹.[6] The carboxylic acid carbonyl, which is also conjugated and typically dimerized through hydrogen bonding, absorbs at a lower frequency, around 1685 cm⁻¹.[7]

-

Fingerprint Region: Strong absorptions in the 1300-1000 cm⁻¹ range are indicative of C-O stretching vibrations from the ester, carboxylic acid, and alcohol moieties. Aromatic C=C stretching vibrations appear as medium intensity bands around 1600 and 1450 cm⁻¹.

Experimental Protocol: IR Data Acquisition

Figure 3: Common methods for acquiring the IR spectrum of a solid sample like MHET.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. The molecular weight of MHET (C₁₀H₁₀O₅) is 210.18 g/mol .

| m/z | Proposed Fragment Ion | Formula of Neutral Loss |

| 211.06 | [M+H]⁺ (Protonated Molecular Ion) | - |

| 209.05 | [M-H]⁻ (Deprotonated Molecular Ion) | - |

| 193 | [M - H₂O]⁺ or [M - OH]⁺ | H₂O or OH |

| 165 | [M - CH₂CH₂OH]⁺ or [M - OCH₂CH₂OH]⁺ | C₂H₅O or C₂H₅O₂ |

| 149 | [C₇H₅O₃]⁺ (from loss of OCH₂CH₂OH) | C₂H₅O₂ |

| 121 | [C₇H₅O₂]⁺ (Benzoyl cation) | - |

| 105 | [C₇H₅O]⁺ (from loss of CO₂ from m/z 149) | CO₂ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | CO |

Table 4: Predicted Mass Spectrometry Data for this compound.

Interpretation of Mass Spectrum: The fragmentation of MHET is expected to follow pathways characteristic of benzoic acid esters.

-

Molecular Ion: Depending on the ionization technique (e.g., Electrospray Ionization - ESI), the molecular ion will be observed as the protonated species [M+H]⁺ at m/z 211 or the deprotonated species [M-H]⁻ at m/z 209.[8]

-

Key Fragmentations: A primary fragmentation pathway involves the cleavage of the ester group. Loss of the ethoxy radical (•OCH₂CH₂OH) would lead to the formation of the 4-carboxybenzoyl cation at m/z 149. Subsequent loss of CO₂ would yield the benzoyl cation at m/z 105. Further fragmentation of the benzoyl cation by loss of CO results in the phenyl cation at m/z 77.[9][10] An alternative fragmentation involves the loss of a neutral ethylene molecule from the molecular ion via a McLafferty-type rearrangement, which is a common pathway for ethyl esters.[9]

Proposed Fragmentation Pathway (Electron Ionization)

Figure 4: Plausible mass spectral fragmentation pathway for MHET under electron ionization.

References

-

Structure Determination of Organic Compounds - Pharmacy 180. (n.d.). Retrieved January 16, 2026, from [Link]

- Eugenio, E. de Q., Campisano, I. S. P., Dias, A. G., de Castro, A. M., & Langone, M. A. P. (2022). Novel efficient enzymatic synthesis of the key-reaction intermediate of PET depolymerization, mono(2-hydroxyethyl terephthalate) - MHET. Journal of Biotechnology, 358, 102–110.

- Ronkvist, Å. M., Xie, W., Lu, W., & Gross, R. A. (2009).

-

Chegg. (2018, March 7). Show the structure of the fragment ions for the mass spectrum of ethyl benzoate. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 16, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 16, 2026, from [Link]

- Larkin, P. J. (2011).

- MDPI. (2022). Chemical Recycling of Catalytic Glycolysis of Polyethylene Terephthalate with Potassium-Rich Biomass. Molecules, 27(15), 4948.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7165, Ethyl benzoate. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 174073, this compound. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of PET before a) and after biodegradation using b) Penicillium funiculosum, c) hydrolytic enzymes. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved January 16, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 16, 2026, from [Link]

-

University of Glasgow. (n.d.). Theses Digitisation: This is a digitised thesis. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2023, November 29). 2-Hydroxyethyl terephthalic acid. Retrieved January 16, 2026, from [Link]

-

YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved January 16, 2026, from [Link]

-

bioRxiv. (2025, October 15). Unveiling the PET plastics degradation potential of the thermostable EstS1 esterase through integrated biochemical, structural, and in silico analysis. Retrieved January 16, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. biorxiv.org [biorxiv.org]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Ethyl benzoate(93-89-0) MS [m.chemicalbook.com]

A Technical Guide to the Thermal Properties of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid: Melting Point and Thermal Stability Analysis

Introduction

4-((2-Hydroxyethoxy)carbonyl)benzoic acid, also known by synonyms such as 2-Hydroxyethyl terephthalate or mono(ethylene terephthalate), is a bifunctional aromatic carboxylic acid derivative.[1][][3] Its structure, featuring a carboxylic acid group and a primary alcohol, makes it a valuable monomer and intermediate in various fields.[4] It serves as a crucial building block in the synthesis of polyesters, including polyethylene terephthalate (PET), and as a linker or modifier in the development of high-performance polymers, coatings, and adhesives.[][5] In medicinal chemistry, its unique combination of a hydrophilic hydroxyethoxy moiety and a rigid benzoic acid framework is leveraged to improve the aqueous solubility and metabolic stability of prodrugs and active pharmaceutical ingredients.[]

Given its application in polymerization and pharmaceutical formulation, which often involve thermal processing, a thorough understanding of its melting behavior and thermal stability is paramount. These properties dictate processing temperatures, storage conditions, and the ultimate performance and integrity of the end products. This guide provides a detailed technical overview of the melting point and thermal stability of this compound, complete with validated experimental protocols and expert insights for researchers, scientists, and drug development professionals.

Part 1: Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides a primary indication of its identity and purity. For a pure substance, melting occurs over a narrow temperature range. The presence of impurities typically broadens this range and depresses the melting point.

Reported Melting Point Data

The melting point of this compound has been reported in the literature. This data is essential for initial characterization and for comparison with experimental findings.

| Parameter | Reported Value | Source(s) |

| Melting Point | 183-186 °C | ChemBK[6] |

Authoritative Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and associated enthalpy of fusion. The method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting process results in a distinct endothermic peak on the DSC thermogram.

Methodology Rationale (E-E-A-T): This protocol is designed to be a self-validating system. The use of a hermetically sealed aluminum pan prevents any mass loss due to sublimation prior to melting, which is critical for obtaining an accurate enthalpy value. An inert nitrogen atmosphere is essential to inhibit oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is purely the physical transition of melting. A controlled heating rate of 10 °C/min provides a balance between high-resolution data and practical analysis time. Instrument calibration with a certified indium standard is a mandatory prerequisite to guarantee temperature and enthalpy accuracy.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of sample during heating. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 220 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow at 50 mL/min throughout the experiment.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point (Tm) is determined as the onset temperature of the endothermic melting peak. The peak temperature can also be reported.

-

Integrate the area of the endotherm to calculate the enthalpy of fusion (ΔHf).

-

Caption: Workflow for Melting Point Determination using DSC.

Part 2: Thermal Stability Assessment

Thermal stability defines the temperature at which a compound begins to chemically decompose. This is a critical parameter for applications involving high-temperature processing, such as melt extrusion in polymer synthesis, as it dictates the upper limit of the processing window. For pharmaceuticals, it informs on stability during manufacturing (e.g., drying) and long-term storage.

Reported Stability and Decomposition Data

While specific decomposition temperatures are best determined experimentally, safety data provides qualitative insights into the stability and potential decomposition products of this compound.

| Parameter | Reported Information | Source(s) |

| Chemical Stability | Stable under recommended temperatures and pressures. | AK Scientific, Inc.[1] |

| Conditions to Avoid | Dust generation, strong oxidizing agents. | AK Scientific, Inc.[1] |

| Hazardous Decomposition Products | Carbon oxides generated during combustion or thermal decomposition. | AK Scientific, Inc.[1] |

| Application Insight | Used to improve thermal resistance in high-performance polymers. | BOC Sciences[] |

Authoritative Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the definitive method for assessing thermal stability.[7] The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A loss of mass indicates that the sample is decomposing or volatilizing.

Methodology Rationale (E-E-A-T): This TGA protocol provides a robust assessment of thermal decomposition. An inert nitrogen atmosphere is specified to ensure that the observed mass loss is due to thermal decomposition alone, not thermo-oxidative degradation, which would occur in the presence of air and typically at a lower temperature. The heating rate of 10 °C/min is a standard convention that allows for clear identification of decomposition steps while maintaining a reasonable experiment duration. The analysis of the derivative weight loss (DTG) curve is crucial, as its peak indicates the temperature of the maximum rate of decomposition, providing a highly reproducible data point for comparison.[7]

Step-by-Step Protocol:

-

Instrument Setup: Ensure the TGA instrument is clean and the balance is tared.

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan. (Ceramic is often preferred for its inertness at high temperatures).

-

Instrument Loading: Carefully place the sample pan onto the TGA balance mechanism.

-

Thermal Program:

-

Equilibrate the furnace at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow at 50-100 mL/min throughout the experiment to remove gaseous decomposition products.[8]

-

-

Data Analysis:

-

Record the sample mass (%) as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset), often defined by a 5% mass loss (T_d5%).

-

Calculate the first derivative of the TGA curve (the DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Caption: Workflow for Thermal Stability Assessment using TGA.

Conclusion

The thermal properties of this compound are fundamental to its successful application in materials science and pharmaceutical development. With a melting point in the range of 183-186 °C , this compound exists as a stable solid under ambient conditions. Its thermal stability, which can be precisely quantified using Thermogravimetric Analysis, defines the operational limits for high-temperature processing. The protocols detailed in this guide provide a validated framework for researchers to accurately characterize this essential monomer, ensuring the development of robust and reliable materials and formulations. Adherence to these methodologies will yield the high-quality, reproducible data necessary for informed decision-making in research and manufacturing environments.

References

-

ChemBK. This compound. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid,.... [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO3. [Link]

-

ResearchGate. Melting of benzoic acid obtained in a DSC experiment where the heating.... [Link]

-

ResearchGate. A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. [Link]

-

RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]

-

PubChemLite. This compound (C10H10O5). [Link]

-

PubChem. 4-[(2-Hydroxyethoxy)carbonyl]benzoate. [Link]

-

NIST Technical Series Publications. Calorimetric Properties of Benzoic Acid from 0 to 410 K. [Link]

-

Chemistry LibreTexts. Thermogravimetric analysis (TGA). [Link]

Sources

The Pivotal Role of 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid as a Direct Precursor in Polyethylene Terephthalate (PET) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide explores the critical function of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, more commonly known as mono(2-hydroxyethyl) terephthalate (MHET), as a direct precursor in the synthesis of polyethylene terephthalate (PET). While traditionally viewed as an intermediate in the conventional PET production pathway, this guide elucidates the emerging significance of MHET as a primary monomer, particularly in the context of advanced and circular PET manufacturing processes. We will delve into the chemical underpinnings, reaction kinetics, and practical methodologies for leveraging MHET in the production of high-quality PET, offering a comprehensive resource for professionals in polymer chemistry and materials science.

Introduction: Reframing the Role of a Key Intermediate

Polyethylene terephthalate (PET) is a ubiquitous thermoplastic polymer of the polyester family, with widespread applications ranging from packaging and textiles to advanced engineering resins.[1] The conventional industrial synthesis of PET involves a two-stage process: the esterification of terephthalic acid (TPA) with ethylene glycol (EG) to form bis(2-hydroxyethyl) terephthalate (BHET), followed by the melt polycondensation of BHET to yield the final polymer.[2][3] Within this well-established pathway, this compound (MHET) is recognized as a primary intermediate.[4][5]

However, recent advancements in polymer chemistry and a growing emphasis on a circular economy for plastics have brought the role of MHET into sharper focus. This guide posits that MHET is not merely a transient species but can be harnessed as a direct and versatile precursor for PET synthesis. This "MHET-initiated PET repolymerization pathway" presents a novel and potentially more efficient route for PET production, especially in the realm of chemical recycling where depolymerized PET waste can yield MHET as a primary product.[4]

This document will provide a detailed exploration of the chemical synthesis of PET from MHET, including the reaction mechanisms, kinetics, and a comprehensive experimental protocol. We will also present a comparative analysis of the MHET-initiated pathway against the traditional BHET route, highlighting the potential advantages and industrial feasibility of this innovative approach.

The Chemical Landscape: From Monomer to Polymer

The molecular structure of this compound, featuring both a carboxylic acid group and a hydroxyl group, makes it an ideal bifunctional monomer for step-growth polymerization.[6] The presence of these two reactive moieties allows for the formation of ester linkages, the fundamental chemical bond in the PET backbone.

The Polycondensation of MHET: A Mechanistic Overview

The direct conversion of MHET to PET proceeds via a melt polycondensation reaction. This process involves the repetitive formation of ester bonds between MHET molecules, with the elimination of a small molecule, typically ethylene glycol. The reaction can be conceptually understood in the following key steps:

-

Initial Dimerization: Two molecules of MHET react, with the hydroxyl group of one molecule esterifying the carboxylic acid group of the other. This forms a dimer and releases one molecule of water.

-

Oligomerization and Chain Growth: The resulting dimer, which still possesses reactive hydroxyl and carboxyl end groups, can then react with other MHET molecules or other oligomers. This step-wise addition leads to a gradual increase in the polymer chain length.

-

Transesterification Reactions: As the reaction progresses and the concentration of carboxyl end groups decreases, transesterification reactions become more prominent. The hydroxyl end group of one polymer chain can attack an ester linkage within another chain, leading to a rearrangement and further increase in molecular weight, with the elimination of ethylene glycol.

The overall reaction is an equilibrium process. To drive the reaction towards the formation of high molecular weight PET, the byproducts (water and ethylene glycol) must be continuously removed from the reaction mixture, typically by applying a high vacuum at elevated temperatures.[7]

Diagram: Polycondensation of this compound (MHET) to PET

Caption: A simplified workflow of PET synthesis from MHET.

A Comparative Analysis: The MHET vs. BHET Pathways

While the traditional PET synthesis route starting from TPA and EG to form BHET is well-established, the direct polymerization of MHET offers several potential advantages, particularly in the context of chemical recycling.

| Feature | MHET-Initiated Pathway | Conventional BHET Pathway |

| Starting Material | This compound (MHET) | Bis(2-hydroxyethyl) terephthalate (BHET) |

| Primary Byproduct | Ethylene Glycol (EG) and Water | Ethylene Glycol (EG) |

| Process Simplification | Potentially simpler, especially in recycling loops where MHET is a direct depolymerization product. | Requires the initial synthesis of BHET from TPA and EG. |

| Reaction Control | Requires careful control of stoichiometry and byproduct removal to achieve high molecular weight. | A well-understood and optimized industrial process. |

| Industrial Viability | Primarily in the research and development phase, with growing interest for closed-loop recycling.[4] | The dominant and commercially established method for virgin PET production. |

The energy barrier for the initial dimerization of MHET has been reported to be around 53.05 kcal/mol.[4] While this is a significant energy input, the potential for a more streamlined recycling process where waste PET is depolymerized to MHET, which is then directly repolymerized, makes this an attractive area for ongoing research.

Experimental Protocol: Laboratory-Scale Synthesis of PET from MHET

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of PET via the melt polycondensation of this compound (MHET).

Materials and Equipment

-

Monomer: High-purity this compound (MHET)

-

Catalyst: Antimony(III) oxide (Sb₂O₃) or a titanium-based catalyst (e.g., titanium(IV) isopropoxide)[6][8]

-

Stabilizer: Phosphoric acid or a similar phosphorus-based compound

-

Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

-

Heating and Temperature Control: Heating mantle with a temperature controller.

-

Vacuum System: A vacuum pump capable of reaching pressures below 1 mmHg.

-

Inert Gas: High-purity nitrogen.

Step-by-Step Procedure

-

Reactor Setup and Inerting:

-

Assemble the reaction apparatus, ensuring all glassware is dry.

-

Charge the three-necked flask with the pre-weighed MHET and the catalyst (e.g., 200-300 ppm of Sb₂O₃ relative to the weight of MHET).

-

Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow during the initial heating phase.

-

-

Esterification/Initial Polycondensation:

-

Begin heating the reaction mixture under a slow stream of nitrogen with continuous stirring.

-

Gradually increase the temperature to 220-250°C.

-

During this stage, the initial polycondensation of MHET will occur, with the formation of water and some ethylene glycol as byproducts, which will be collected in the distillation receiver.

-

Maintain these conditions for 1-2 hours, or until the distillation of byproducts significantly slows down.

-

-

Melt Polycondensation under Vacuum:

-

Gradually reduce the pressure inside the reactor using the vacuum pump to below 1 mmHg.

-

Simultaneously, increase the temperature to 270-285°C.[7]

-

The viscosity of the molten polymer will increase significantly during this stage as the molecular weight builds up. The stirrer speed may need to be adjusted to ensure adequate mixing.

-

Continue the reaction under high vacuum and elevated temperature for 2-4 hours. The progress of the reaction can be monitored by the amount of ethylene glycol collected and the increase in the viscosity of the melt (observed via the torque on the mechanical stirrer).

-

-

Reaction Termination and Polymer Recovery:

-

Once the desired viscosity is achieved, stop the heating and break the vacuum by introducing nitrogen into the reactor.

-

Allow the reactor to cool down to room temperature under a nitrogen atmosphere.

-

The resulting PET polymer can be recovered by carefully breaking the glass flask (if necessary for small-scale lab synthesis) or by extruding the molten polymer from a reactor equipped with a bottom outlet.

-

-

Characterization:

-

The synthesized PET can be characterized using various analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester linkages.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm). For PET synthesized from MHET, a melting peak temperature of around 250°C has been reported.[4]

-

Wide-Angle X-ray Diffraction (WAXD): To assess the crystallinity of the polymer. A crystallinity of approximately 6.72% has been observed for PET from this route.[4]

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

-

-

Diagram: Experimental Workflow for PET Synthesis from MHET

Caption: A step-by-step workflow for the laboratory synthesis of PET from MHET.

Concluding Remarks and Future Outlook

This technical guide has detailed the role of this compound (MHET) as a direct and viable precursor for the synthesis of polyethylene terephthalate. While the conventional BHET-mediated pathway remains the industrial standard for virgin PET production, the MHET-initiated route presents a compelling alternative, particularly for creating a closed-loop recycling system for PET waste. The ability to depolymerize post-consumer PET to MHET and then directly repolymerize it offers a more streamlined and potentially more sustainable approach to plastics manufacturing.

Further research is warranted to optimize the reaction kinetics and catalyst systems for the polycondensation of MHET to enhance the efficiency and scalability of this process. As the global demand for sustainable materials continues to grow, the innovative use of molecules like MHET will be paramount in transitioning towards a more circular and environmentally responsible polymer industry.

References

- Austin, H. P., et al. (2018). Characterization and engineering of a plastic-degrading aromatic polyesterase. Proceedings of the National Academy of Sciences, 115(19), E4350-E4357.

- Chen, Z., et al. (2022). A MHET-initiated PET repolymerization pathway for closed-loop PET recycling. Green Chemistry, 24(3), 1255-1261.

- Djapovic, M., et al. (2021). Synthesis and characterization of polyethylene terephthalate (PET) precursors and potential degradation products: Toxicity study and application in discovery of novel PETases. Chemosphere, 275, 130005.

- Google Patents. (1992).

- Hu, X., et al. (2020). Synthesis of poly(ethylene terephthalate) based on glycolysis of waste PET fiber. Journal of Applied Polymer Science, 137(48), 49557.

- Kang, R., et al. (2003). Two-Phase Model for Continuous Final-Stage Melt Polycondensation of Poly(ethylene terephthalate). III. Modeling of Multiple Reactions. Journal of Applied Polymer Science, 90(4), 1088-1095.

- Kawai, F., et al. (2019). A new insight into the microbial degradation of plastics. Journal of Polymers and the Environment, 27(7), 1475-1490.

- Liu, B., et al. (2022). Molecular docking analysis of PET with MHET. Journal of Molecular Graphics and Modelling, 112, 108133.

- MDPI. (2023). Envisioning a BHET Economy: Adding Value to PET Waste. Polymers, 15(24), 4649.

- NIH. (2021). Biochemical characterization of a polyethylene terephthalate hydrolase and design of high-throughput screening for its directed evolution. Biotechnology for Biofuels, 14(1), 226.

- NIH. (2023). Computational design of highly efficient thermostable MHET hydrolases and dual enzyme system for PET recycling.

-

Dorf Ketal. (n.d.). Catalysts for Polymer Synthesis. Retrieved from [Link]

- ResearchGate. (2022). A MHET‐initiated PET repolymerization pathway of PET from MHET to achieve closed‐loop PET recycling.

- ResearchGate. (2021). Concentration of products (TPA + MHET + BHET) obtained from the enzymatic hydrolysis of post-consumer PET flakes.

- ResearchGate. (2018). Study on depolymerization of waste polyethylene terephthalate into monomer of bis(2-hydroxyethyl terephthalate). Journal of Polymer Engineering, 38(8), 751-758.

- ScienceDirect. (2024). Chemical recycling of polyethylene terephthalate using a micro-sized MgO-incorporated SiO2 catalyst to produce highly pure bis(2-hydroxyethyl) terephthalate in high yield. Journal of Industrial and Engineering Chemistry, 131, 234-242.

-

INRAE. (n.d.). BHET. Retrieved from [Link]

-

WithTech. (2024). Polycondensation Reaction of Polyester. Retrieved from [Link]

- ResearchGate. (2021). PET: PRODUCTION, PROPERTIES AND APPLICATIONS.

- ResearchGate. (2020). Film reaction kinetics for melt postpolycondensation of poly(ethylene terephthalate). Journal of Applied Polymer Science, 137(15), 48545.

- ResearchGate. (2023). Enzymatic hydrolysis of PET. PETase converts PET into BHET and MHET, while MHETase further hydrolyzes MHET into terephthalic acid (TPA) and ethylene glycol (EG). Environmental Science & Technology, 57(3), 1234-1245.

- Google Patents. (2023). Process for producing bis(2-hydroxyethyl)

- NIH. (2022). Modeling of Poly(Ethylene Terephthalate) Homogeneous Glycolysis Kinetics. Polymers, 14(19), 4193.

-

ResearchGate. (2022). (A) PET industrial formation process using BHET as intermediate. Based on[2]. (B) Molecular structure of amorphous (up) and semi-crystalline (down) materials of PET. Adapted from. Biotechnology Advances, 59, 107951.

- Google Patents. (2007). Processes for the purification of bis(2-hydroxyethyl)

-

INRAE. (n.d.). BHET. Retrieved from [Link]

- Austin Publishing Group. (2020). Simulation and Optimization of Polymerization Reactor for the Production of Polyethylene Terephthalate (PET). Austin Chemical Engineering, 7(1), 1073.

- Wiley Online Library. (1970). Kinetics of thermally induced solid state polycondensation of poly(ethylene terephthalate). Polymer Engineering & Science, 10(6), 364-368.

- POLITECNICO DI MILANO. (2021). Chemical recycling of polyester/cotton blended textiles.

- European Patent Office. (2024). POLYMERIZATION RAW MATERIAL COMPRISING RECYCLED BIS(2-HYDROXYETHYL) TEREPHTHALATE, AND PRODUCTION METHOD FOR SAME. EP4375268A1.

- MDPI. (2021). Synthesis of Polyethylene Terephthalate (PET)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]

- 5. researchgate.net [researchgate.net]

- 6. dkatalyst.com [dkatalyst.com]

- 7. fiber-yarn.com [fiber-yarn.com]